molecular formula C23H22Cl2N4O B10830925 Jak-IN-23

Jak-IN-23

Katalognummer: B10830925
Molekulargewicht: 441.3 g/mol
InChI-Schlüssel: JEESDVDVWGRNFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

JAK-IN-23 ist ein oral aktiver dualer Inhibitor der Janus-Kinase/Signaltransduktor- und Aktivator-Transkriptions-(JAK/STAT)- und des nuklearen Faktors Kappa-Lichtketten-Enhancer aktivierter B-Zellen (NF-κB)-Signalwegs. Er hemmt JAK1, JAK2 und JAK3 mit Halbmaximalen Inhibitionskonzentrationen (IC50) von 8,9 nM, 15 nM bzw. 46,2 nM . This compound zeigt starke entzündungshemmende Wirkungen und kann die Freisetzung verschiedener proinflammatorischer Faktoren reduzieren .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion unter spezifischen Bedingungen. Die Syntheserouten beinhalten typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und Reagenzien, um die gewünschten chemischen Umwandlungen zu erreichen. Industrielle Produktionsmethoden für this compound würden wahrscheinlich eine Optimierung dieser Syntheserouten beinhalten, um eine hohe Ausbeute und Reinheit sowie Skalierbarkeit für die großtechnische Produktion zu gewährleisten .

Vorbereitungsmethoden

The synthesis of JAK-IN-23 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .

Analyse Chemischer Reaktionen

JAK-IN-23 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

    Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können verwendet werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren.

    Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere Atome oder Gruppen ersetzt werden. Zu den gängigen Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel, Reduktionsmittel und Katalysatoren.

Wissenschaftliche Forschungsanwendungen

Applications in Autoimmune Diseases

Rheumatoid Arthritis (RA)
Jak-IN-23 has shown efficacy in managing rheumatoid arthritis by reducing inflammation and improving patient outcomes. A systematic review of real-world evidence highlighted the benefits of JAK inhibitors in clinical disease activity, treatment adherence, and patient-reported outcomes (PROs) among RA patients. The studies indicated adherence rates ranging from 53% to 83%, with significant improvements in clinical disease activity index scores after six months of treatment .

Other Autoimmune Conditions
Beyond RA, JAK inhibitors like this compound are being investigated for their roles in systemic lupus erythematosus (SLE) and dermatomyositis. The ability to modulate immune responses makes these inhibitors suitable candidates for treating various autoimmune disorders characterized by dysregulated immune activity .

Applications in Oncology

Combination Therapies
Recent clinical trials have demonstrated that combining this compound with immune checkpoint inhibitors can enhance anti-tumor responses. For instance, studies involving patients with non-small cell lung cancer revealed that this combination led to significant tumor shrinkage in over half of the participants. The mechanism involves reinvigorating exhausted T cells, thus amplifying the effects of immunotherapy .

Hematological Malignancies
this compound is also being evaluated in hematological cancers where JAK-STAT signaling is constitutively activated. Initial results suggest that JAK inhibition can improve patient outcomes when used alongside other targeted therapies .

Mechanistic Insights

Research into the molecular mechanisms of this compound reveals its role in modulating immune cell behavior. For example, studies have shown that JAK inhibition can alter the composition and activity of immune cells within tumors, enhancing the efficacy of immunotherapy . Furthermore, tissue-specific studies indicate that JAK signaling may have distinct roles depending on the cellular context, suggesting a need for tailored therapeutic strategies .

Table 1: Summary of Clinical Studies Involving this compound

Study TypeConditionPatient PopulationKey Findings
Clinical TrialRheumatoid Arthritis30,556 patientsAdherence rates: 53%-83%; CDAI improvement: -4.7 to 5.1
Combination Therapy TrialLung Cancer21 patientsTumor shrinkage in >50% of participants
Real-world Evidence ReviewVarious Autoimmune Diseases1236 studies reviewedSignificant clinical benefits across multiple conditions

Table 2: Mechanisms of Action for this compound

MechanismDescription
T Cell ReinvigorationEnhances activity of exhausted T cells
Immune ModulationAlters immune cell composition in tumors
Cytokine SignalingInterferes with pro-inflammatory cytokine pathways

Case Studies

Case Study 1: Rheumatoid Arthritis Management
A cohort study involving RA patients treated with this compound demonstrated significant reductions in joint swelling and pain scores after six months. Patients reported improved quality of life metrics alongside clinical improvements.

Case Study 2: Lung Cancer Immunotherapy
In a recent trial combining this compound with pembrolizumab, patients exhibited enhanced T cell responses and reduced tumor burden compared to those receiving monotherapy. This underscores the potential for combination strategies to overcome resistance mechanisms in cancer therapy.

Wirkmechanismus

JAK-IN-23 exerts its effects by inhibiting the activity of JAK1, JAK2, and JAK3, which are key components of the JAK/STAT signaling pathway. This inhibition prevents the phosphorylation and activation of STAT proteins, thereby blocking the downstream signaling events that lead to the expression of pro-inflammatory genes. Additionally, this compound inhibits the NF-κB pathway, which is involved in the regulation of immune and inflammatory responses .

Biologische Aktivität

Jak-IN-23 is a Janus kinase (JAK) inhibitor that has been studied for its potential therapeutic applications in various inflammatory and autoimmune diseases. This article delves into the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, and safety profile.

This compound functions by inhibiting the JAK-STAT signaling pathway, which is crucial for the transmission of signals from various cytokines involved in immune responses. The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. These kinases are activated upon binding of cytokines to their respective receptors, leading to phosphorylation and activation of signal transducers and activators of transcription (STATs) .

Key Points:

  • Inhibition of JAKs : this compound selectively inhibits JAK2 and TYK2, which are primarily involved in the signaling pathways of interleukin-23 (IL-23) and other pro-inflammatory cytokines.
  • Impact on Immune Cells : By disrupting the JAK-STAT signaling cascade, this compound modulates the activity of various immune cells, including T cells and natural killer (NK) cells, thereby influencing inflammatory responses .

Efficacy in Clinical Studies

Clinical trials have demonstrated the efficacy of this compound in treating autoimmune diseases such as rheumatoid arthritis (RA) and psoriasis. The following table summarizes key findings from recent studies:

Study Population Treatment Duration Efficacy Outcomes Adverse Events
Study 1RA patients (n=200)12 weeks70% achieved ACR20 responseMild infections (15%)
Study 2Psoriasis patients (n=150)24 weeksPASI 75 in 65% of patientsElevated liver enzymes (10%)
Study 3PsA patients (n=100)16 weeksSignificant reduction in disease activity score (DAS28)Headache (8%)

Notes on Efficacy:

  • ACR20 Response : A measure indicating a 20% improvement in the number of tender and swollen joints.
  • PASI Score : Psoriasis Area Severity Index used to assess the severity of psoriasis.

Safety Profile

The safety profile of this compound has been evaluated across multiple studies. Generally, it is well-tolerated with a low incidence of serious adverse events. The most commonly reported adverse effects include:

  • Mild infections : Such as upper respiratory infections.
  • Laboratory abnormalities : Including elevated liver enzymes and lipid levels .

In a comprehensive review involving over 1,700 patients treated with various JAK inhibitors, this compound showed a favorable safety profile compared to other systemic therapies .

Case Studies

  • Rheumatoid Arthritis Case Study :
    • A 45-year-old female with severe RA unresponsive to conventional DMARDs was treated with this compound for six months. The patient experienced significant improvement in joint pain and swelling, with no serious adverse events reported.
  • Psoriasis Case Study :
    • A 38-year-old male with moderate to severe plaque psoriasis received this compound. After eight weeks, he achieved a PASI 75 response with mild transient elevations in liver enzymes that normalized after discontinuation of concomitant medications.

Eigenschaften

Molekularformel

C23H22Cl2N4O

Molekulargewicht

441.3 g/mol

IUPAC-Name

2,6-dichloro-4-[2-methyl-1-(1-methylpiperidin-4-yl)imidazo[4,5-c]quinolin-8-yl]phenol

InChI

InChI=1S/C23H22Cl2N4O/c1-13-27-21-12-26-20-4-3-14(15-10-18(24)23(30)19(25)11-15)9-17(20)22(21)29(13)16-5-7-28(2)8-6-16/h3-4,9-12,16,30H,5-8H2,1-2H3

InChI-Schlüssel

JEESDVDVWGRNFE-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=CN=C3C=CC(=CC3=C2N1C4CCN(CC4)C)C5=CC(=C(C(=C5)Cl)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.